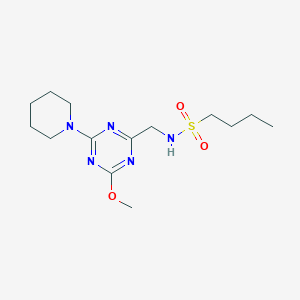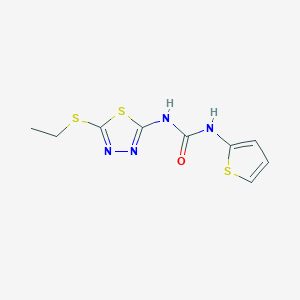
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, commonly known as ETU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds related to 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea have been synthesized for potential use as plant growth regulators. These novel derivatives exhibit promising biological activities in preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Chemical Reactions and Synthesis Techniques
- A study on the addition reactions of diamides to 1,2,5‐thiadiazole 1,1‐dioxide derivatives, which include compounds similar to the one , provides insights into the chemical properties and reaction mechanisms of these substances (J. Caram, M. V. Mirífico, S. L. Aimone, O. Piro, E. Castellano, & E. Vasini, 2004).
- Research on synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation highlights an efficient method for creating such compounds, which may include this compound (Kejian Li & Wenbin Chen, 2008).
Antimicrobial Applications
- A study on the synthesis and antimicrobial activity of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, which are structurally related to the compound , shows good activity against certain microbes (Santhisudha Sarva, Renuka Dunnutala, Sreekanth Tellamekala, Mohan Gundluru, & S. R. Cirandur, 2022).
Applications in Plant Biology
- Urea derivatives, including compounds similar to this compound, have been studied for their role as cytokinin-like agents in plant biology, influencing cell division and differentiation (A. Ricci & C. Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS3/c1-2-15-9-13-12-8(17-9)11-7(14)10-6-4-3-5-16-6/h3-5H,2H2,1H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQOLRUTAJNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)
![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)
![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)

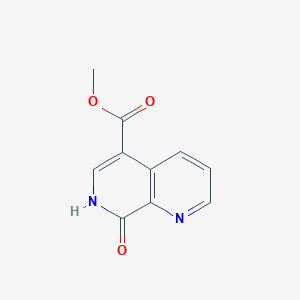
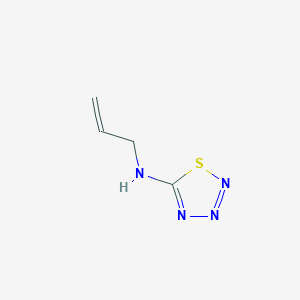
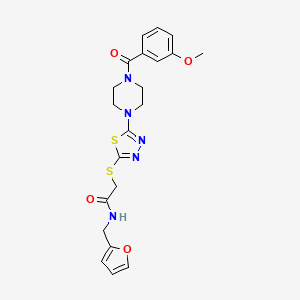
![3-[(E)-2-Cyano-2-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)ethenyl]benzenesulfonyl fluoride](/img/structure/B2556783.png)

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)
![Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B2556791.png)


